(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride
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Description
“(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride” is a chemical compound that can be used for pharmaceutical testing . It’s a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, which includes “(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride”, has been discussed in various studies . One strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization .Scientific Research Applications
Anticancer Properties
Tetrahydroisoquinoline derivatives, including (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride, have shown promise in cancer research. Trabectedin, a marine-derived compound featuring fused THIQ rings, is US FDA-approved for treating soft tissue sarcomas, highlighting the anticancer potential of THIQ scaffolds. THIQ derivatives have been explored for various therapeutic activities, notably in drug discovery for cancer and central nervous system disorders, suggesting their potential as novel drugs with unique mechanisms of action (Singh & Shah, 2017).
Neuroprotective and Antidepressant Effects
1-Methyl-1,2,3,4-tetrahydroisoquinoline, a compound related to (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride, exhibits neuroprotective, antiaddictive, and antidepressant-like activities. It has been suggested that mechanisms including MAO inhibition, free radical scavenging, and antagonism to the glutamatergic system may play a role in its neuroprotective properties. Additionally, its potential as an antidepressant and antiaddictive drug has been demonstrated in various animal models, indicating its promise for treating neurodegenerative diseases and central nervous system disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Antimalarial and Immunomodulatory Activities
Chloroquine and hydroxychloroquine, compounds related to THIQs, are known for their antimalarial effects and have been repurposed for various infectious and noninfectious diseases. These compounds demonstrate immunosuppressive activity, which is thought to contribute to their ability to reduce T-cell and B-cell hyperactivity and pro-inflammatory cytokine gene expression. This review highlights their efficacy in treating systemic lupus erythematosus, rheumatoid arthritis, primary Sjögren's syndrome, the anti-phospholipid syndrome, and sarcoidosis, balancing their clinical benefits against potential adverse effects (Taherian, Rao, Malemud, & Askari, 2013).
properties
IUPAC Name |
(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9;/h1-4,9,12H,5-6H2,(H2,11,13);1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDFHJIRJYRGKN-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride |
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